molecular formula C13H19ClN2O2S2 B13957471 (R)-3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

(R)-3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13957471
M. Wt: 334.9 g/mol
InChI Key: JTEWCMMEUDSBAP-SECBINFHSA-N
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Description

This compound features a pyrrolidine core substituted at the 3-position with a 2-chloro-thiazol-5-ylmethylsulfanyl group and a tert-butyl ester at the 1-position. Its molecular formula is C₁₃H₁₉ClN₂O₂S₂, with a molar mass of 334.89 g/mol (calculated based on structural analogs ). The tert-butyl ester group confers stability against hydrolysis, making it a common protective strategy in synthetic intermediates.

Properties

Molecular Formula

C13H19ClN2O2S2

Molecular Weight

334.9 g/mol

IUPAC Name

tert-butyl (3R)-3-[(2-chloro-1,3-thiazol-5-yl)methylsulfanyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H19ClN2O2S2/c1-13(2,3)18-12(17)16-5-4-9(7-16)19-8-10-6-15-11(14)20-10/h6,9H,4-5,7-8H2,1-3H3/t9-/m1/s1

InChI Key

JTEWCMMEUDSBAP-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)SCC2=CN=C(S2)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SCC2=CN=C(S2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, including the formation of the thiazole ring, the attachment of the chloromethyl group, and the final esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

®-3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound may be used to study enzyme interactions, protein binding, and cellular uptake mechanisms. Its structural features make it a valuable tool for probing biological systems.

Medicine

In medicine, ®-3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-3-(2-Chloro-thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(R)-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

  • Molecular Formula : C₁₃H₂₀N₂O₂S₂
  • Molar Mass : 300.44 g/mol
  • Key Differences :
    • Lacks the 2-chloro substitution on the thiazole ring, reducing electrophilicity and lipophilicity.
    • The absence of chlorine may decrease binding affinity to hydrophobic enzyme pockets compared to the chloro analog.
  • Applications : Serves as a precursor for synthesizing thiazole-containing bioactive molecules.

(R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester

  • Molecular Formula: C₁₇H₂₇NO₆S
  • Molar Mass : 373.07 g/mol (calculated from synthesis in )
  • Key Differences :
    • Substituted at the 2-position with a tosyloxymethyl group instead of thiazole-methylsulfanyl.
    • The tosyl group acts as a superior leaving group, facilitating nucleophilic substitution reactions .
  • Applications : Intermediate in leukotriene A4 hydrolase inhibitor synthesis, emphasizing its utility in anti-inflammatory drug development.

3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester

  • Molecular Formula : C₁₁H₂₄N₂O₄S
  • Molar Mass : 280.07 g/mol (derived from )
  • Key Differences :
    • Features a methanesulfonamide group at the 3-position, introducing hydrogen-bonding capacity and polar surface area.
    • The sulfonamide group enhances solubility in aqueous media compared to sulfanyl derivatives.
  • Applications : Used to generate sulfonamide salts for protease inhibition studies, highlighting its role in enzymology .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Position Key Functional Group Key Property
Target Compound (2-Chloro-thiazole derivative) C₁₃H₁₉ClN₂O₂S₂ 334.89 3-position 2-Chloro-thiazole-methylsulfanyl High lipophilicity, electrophilic thiazole
(R)-3-(Thiazol-5-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester C₁₃H₂₀N₂O₂S₂ 300.44 3-position Thiazole-methylsulfanyl Moderate reactivity, precursor utility
(R)-2-(Tosyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester C₁₇H₂₇NO₆S 373.07 2-position Tosyloxymethyl Superior leaving group for substitutions
3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester C₁₁H₂₄N₂O₄S 280.07 3-position Methanesulfonamide Enhanced solubility, hydrogen-bonding

Research Findings and Functional Implications

  • Electrophilic Reactivity: The 2-chloro-thiazole group in the target compound enhances reactivity toward nucleophilic agents, making it valuable for coupling reactions in drug synthesis. This contrasts with the non-chlorinated thiazole in , which requires harsher conditions for similar transformations.
  • Biological Activity : Chlorinated thiazoles often exhibit improved binding to enzymes like kinase targets due to increased hydrophobic interactions. The tosyl derivative in is more suited for intermediate roles in multi-step syntheses rather than direct bioactivity.
  • Solubility Trade-offs : While the sulfonamide in improves aqueous solubility, the chloro-thiazole and tosyl groups in other analogs prioritize membrane permeability, critical for central nervous system-targeting drugs.

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